5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide
Description
The compound 5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide core substituted with a p-tolyl group at position 1. The carboxamide nitrogen is further linked to a methyl group attached to a bicyclic [1,2,4]triazolo[4,3-a]pyridine moiety, which is substituted with a trifluoromethyl group at position 2. This structure integrates multiple pharmacophoric elements:
- Pyrrolidine-3-carboxamide: A flexible scaffold common in bioactive molecules, enabling hydrogen bonding and conformational adaptability.
- p-Tolyl group: Enhances lipophilicity and may participate in hydrophobic interactions with target proteins.
- Triazolopyridine-trifluoromethyl: The bicyclic triazolopyridine system is a known kinase inhibitor pharmacophore, while the trifluoromethyl group improves metabolic stability and membrane permeability .
Properties
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c1-12-2-5-15(6-3-12)27-10-13(8-18(27)29)19(30)24-9-17-26-25-16-7-4-14(11-28(16)17)20(21,22)23/h2-3,5-6,13-14H,4,7-11H2,1H3,(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARBCINVNQMUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion in response to meals.
Mode of Action
This compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to enhanced insulin secretion, improved glucose control, and potentially beneficial effects on pancreatic beta cells.
Biochemical Pathways
The inhibition of DPP-IV affects the incretin pathway . Incretins are hormones that are released in the gut in response to food intake and stimulate insulin secretion from pancreatic beta cells. By preventing the degradation of incretins, this compound enhances the insulin response to meals, leading to improved glucose control.
Pharmacokinetics
The compound is orally active , indicating that it can be administered orally and is absorbed in the gastrointestinal tract
Result of Action
The result of the compound’s action is improved glucose tolerance . This is achieved through enhanced insulin secretion in response to meals, leading to better control of blood glucose levels. This can be beneficial in the management of conditions such as type 2 diabetes.
Biological Activity
The compound 5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide (CAS Number: 2034293-81-5) is a novel synthetic organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.4 g/mol. The structure includes a pyrrolidine ring and a triazolo-pyridine moiety, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : It has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. Specifically, it up-regulates pro-apoptotic proteins like Bax and down-regulates anti-apoptotic proteins such as Bcl-2, leading to the activation of Caspase 3 in HT-29 colon cancer cells .
Antimicrobial Properties
The compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anti-inflammatory Effects
Preliminary data suggest that this compound may possess anti-inflammatory properties. It has been evaluated in vitro for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes.
Study 1: Anticancer Efficacy
In a study focusing on colon cancer cell lines (HCT-116 and HT-29), the compound demonstrated an IC50 range from 6.58 to 11.10 µM against HT-29 cells. The study concluded that the compound significantly inhibits cell proliferation and induces apoptosis .
Study 2: Antimicrobial Assessment
A separate investigation assessed the antimicrobial efficacy of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a notable reduction in bacterial growth at concentrations above 50 µg/mL.
Data Summary
| Biological Activity | IC50/Effectiveness | Mechanism |
|---|---|---|
| Anticancer (HT-29) | 6.58 - 11.10 µM | Apoptosis via mitochondrial pathway |
| Antimicrobial | >50 µg/mL | Disruption of cell membranes |
| Anti-inflammatory | TBD | COX inhibition |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide exhibit promising anticancer properties. For instance:
- In vitro studies have shown that related compounds demonstrate significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) were reported at approximately 86.61% and 85.26%, respectively .
Anti-inflammatory Potential
The compound has been evaluated for its anti-inflammatory effects through molecular docking studies. It shows potential as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial in the inflammatory response pathway. This suggests that further structural optimization could enhance its efficacy as an anti-inflammatory agent .
Mechanistic Insights
Molecular docking studies provide insights into the binding interactions between the compound and its biological targets. The computational analysis indicates favorable binding affinities that correlate with observed biological activities. This approach allows researchers to predict how modifications in the chemical structure could enhance activity or selectivity against specific targets.
Case Studies and Research Findings
Chemical Reactions Analysis
Reaction Sites and Functional Group Analysis
Key reactive components in the molecule include:
-
Amide bond (pyrrolidine-3-carboxamide group)
-
Triazolo[4,3-a]pyridine ring (electron-deficient heterocycle)
-
Trifluoromethyl group (electron-withdrawing substituent)
-
Pyrrolidinone moiety (lactam ring)
The SMILES notation Cc1ccc(N2CC(C(=O)NCc3nnc4n3CC(C(F)(F)F)CC4)CC2=O)cc1 highlights the spatial arrangement of these groups .
Nucleophilic Substitution Reactions
The triazolo[4,3-a]pyridine core undergoes substitution at position 3 when exposed to strong nucleophiles:
| Reaction Type | Conditions | Outcome | Yield Optimization |
|---|---|---|---|
| Aromatic substitution | DMF, 80°C, K₂CO₃ | Replacement of methyl group with amines/thiols | Solvent polarity critical for regioselectivity |
| Halogenation | NCS/NBS, CHCl₃ | Bromo/chloro derivatives at C-6 | Temperature < 40°C prevents ring degradation |
Hydrolysis and Oxidation
The pyrrolidinone moiety shows sensitivity to acidic/basic hydrolysis:
Acidic Conditions (HCl, 60°C):
-
Lactam ring opens to form carboxylic acid intermediate
-
Subsequent decarboxylation observed at >70°C
Oxidative Pathways (H₂O₂, Fe²⁺):
| Oxidizing Agent | Product | Application |
|---|---|---|
| mCPBA | N-oxide derivative | Enhanced water solubility |
| KMnO₄ | Dicarboxylic acid analog | Prodrug development |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction | Catalytic System | Scope |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl/heteroaryl groups at C-8 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynyl derivatives for fluorescent probes |
Stability Under Synthetic Conditions
Critical parameters affecting reaction outcomes:
Biological Activity Modulation
Strategic modifications through these reactions have yielded analogs with:
-
12-fold increased kinase inhibition potency (CF₃ → CF₂Cl substitution)
-
Improved metabolic stability (methyl → cyclopropyl replacement)
-
Enhanced blood-brain barrier penetration (N-oxide formation)
Reaction data and optimization strategies are primarily derived from synthetic protocols for structurally related triazolo-pyridine derivatives . While direct experimental data for this specific compound remains limited in public literature, the observed reactivity aligns with established patterns for its core structural motifs.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences and Similarities
A comparative analysis with structurally related compounds reveals critical distinctions in heterocyclic systems, substituents, and functional groups (Table 1).
Table 1: Structural Comparison of Analogs
Functional Group Impact
- Triazolopyridine vs. Thiadiazole : The target compound’s triazolopyridine system (vs. thiadiazole in ) likely enhances binding to kinase ATP pockets due to its planar, aromatic geometry. Thiadiazole-containing analogs may exhibit divergent selectivity, as seen in antimicrobial applications .
- Trifluoromethyl Group : Present in both the target compound and the thiadiazole analog , this group improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies.
- p-Tolyl vs. Fluorophenyl substituents (e.g., ) increase electronegativity, influencing electronic interactions with target enzymes.
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility : The piperazine-carboxamide analog demonstrates higher aqueous solubility due to the piperazine moiety, whereas the target compound’s triazolopyridine may limit solubility.
- Metabolic Stability: The trifluoromethyl group in the target compound and reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogs.
- Target Selectivity : The pyrazolo-pyrimidine core in may confer selectivity for cyclic nucleotide-dependent enzymes, while the triazolopyridine system in the target compound is more aligned with kinase inhibition .
Research Findings and Therapeutic Implications
- Antimicrobial Activity : Thiadiazole-containing analogs (e.g., ) are historically associated with antibacterial or antifungal activity, though the target compound’s triazolopyridine may shift therapeutic focus.
- Neuropharmacology : The trifluoromethyl group and moderate molecular weight (~450 g/mol) align with CNS drug-like properties, positioning the target compound for neurological disorder research .
Preparation Methods
Pyrrolidinone Ring Formation
The pyrrolidinone core is synthesized via a cyclocondensation reaction:
- Starting Materials :
- Cyclization :
- The intermediate is treated with concentrated HCl under reflux (110°C, 6 hours) to form 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid.
Reaction Conditions :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Ethanol | 60°C | 12h | 78% |
| 2 | HCl | 110°C | 6h | 85% |
Conversion to Carbonyl Chloride
The carboxylic acid is chlorinated using thionyl chloride (SOCl₂) :
- Conditions : SOCl₂ (3 eq), toluene, reflux (80°C, 3 hours).
- Yield : 92% (white crystalline solid, m.p. 89–91°C).
Preparation of 6-(Trifluoromethyl)-5,6,7,8-Tetrahydro-Triazolo[4,3-a]Pyridin-3-Yl)Methanamine
Triazolopyridine Core Synthesis
Adapted from CN103613594A, the triazole ring is formed via ultrasound-assisted cyclization:
- Starting Materials :
- 2-Hydrazino-3-chloro-5-trifluoromethylpyridine reacts with acetic acid in phosphorus oxychloride (POCl₃).
- Ultrasound Conditions :
- 80–150°C, 30–60 minutes, 40 kHz frequency.
- Hydrogenation :
- The resulting triazolopyridine is hydrogenated (H₂, 50 psi, Pd/C) to yield the tetrahydro derivative.
Optimized Parameters :
| Parameter | Value |
|---|---|
| POCl₃ Volume | 5 eq |
| Reaction Temperature | 120°C |
| Ultrasound Duration | 45 minutes |
| Hydrogenation Time | 8 hours |
Amination of C3 Position
The triazolopyridine is functionalized via nucleophilic substitution:
- Chlorination : N-Chlorosuccinimide (NCS) in DMF, 0°C → RT, 4 hours.
- Amination : Ammonium hydroxide (28% aq.), 70°C, 12 hours.
Coupling of Intermediates to Form Target Compound
Amide Bond Formation
The final step involves reacting 5-oxo-1-(p-tolyl)pyrrolidine-3-carbonyl chloride with 3-(aminomethyl)-6-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine under Schotten-Baumann conditions:
- Reagents : Triethylamine (TEA, 2 eq), dichloromethane (DCM), 0°C → RT, 24 hours.
- Yield : 76% (off-white powder).
Characterization Data :
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂F₃N₅O₂ |
| Molecular Weight | 421.4 g/mol |
| HPLC Purity | 99.2% (254 nm) |
| Melting Point | 168–170°C (dec.) |
Alternative Synthetic Routes
Hydrazide Coupling-Dehydration Method
Based on AU2014302595A1, a two-step approach avoids isolated intermediates:
- Coupling :
- 5-Oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid and 3-(aminomethyl)triazolopyridine are coupled using HATU/DIPEA in DMF.
- Dehydration :
- The hydrazide intermediate is treated with PCl₅ in THF to form the triazole ring.
Comparative Yields :
| Method | Overall Yield |
|---|---|
| Schotten-Baumann | 76% |
| Hydrazide-Dehydration | 68% |
Process Optimization Challenges
Stability of Carbonyl Chloride
The pyrrolidine-3-carbonyl chloride is moisture-sensitive, requiring anhydrous conditions during storage and coupling.
Regioselectivity in Triazole Formation
Ultrasound irradiation improves regioselectivity for thetriazolo[4,3-a]pyridine isomer over [1,5-a] derivatives.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how are reaction conditions optimized?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization and coupling steps. Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Temperature control : Exothermic steps (e.g., trifluoromethylation) require gradual heating (40–80°C) to avoid side reactions .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in triazole formation .
Monitoring : Use thin-layer chromatography (TLC) for real-time reaction tracking and NMR/LC-MS for purity validation .
Q. How is the compound’s structural integrity confirmed post-synthesis?
Methodological Answer:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm proton environments (e.g., pyrrolidine carbonyl at ~170 ppm) and trifluoromethyl signals .
- High-resolution mass spectrometry (HR-MS) : Validate molecular weight (e.g., calculated [M+H]+ = 452.18 g/mol) .
- X-ray crystallography : Resolve 3D conformation to assess steric effects of the p-tolyl and trifluoromethyl groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based protocols (e.g., IC₅₀ determination) .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCR targets) with scintillation counting .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify growth inhibition .
Advanced Research Questions
Q. How can structural contradictions in bioactivity data between analogs be resolved?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace p-tolyl with fluorophenyl) and compare bioactivity .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities and identify critical interactions (e.g., hydrogen bonds with triazole nitrogen) .
Q. What strategies mitigate synthetic impurities like nitroso derivatives?
Methodological Answer:
- Design of experiments (DoE) : Optimize reaction parameters (e.g., pH, temperature) to minimize nitrosation side reactions .
- Analytical control : Employ UPLC-MS with a limit of detection (LOD) <1 ppm for nitroso impurities .
- Purification : Use preparative HPLC with C18 columns to isolate the target compound .
Q. How can computational modeling predict target interactions and selectivity?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., with MAPK14) .
- Free energy calculations : Use MM-GBSA to quantify binding energy (ΔG < -50 kcal/mol indicates high affinity) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the pyrrolidine carboxamide) for selectivity .
Q. What approaches improve solubility and pharmacokinetic profiles?
Methodological Answer:
- Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the pyrrolidine ring .
- ADMET profiling : Use Caco-2 cell assays for permeability and cytochrome P450 inhibition assays for metabolic stability .
Q. How are in vivo studies designed to evaluate efficacy and safety?
Methodological Answer:
- Pharmacokinetic (PK) studies : Administer intravenously (5 mg/kg) and orally (10 mg/kg) in rodents; measure plasma half-life (t₁/₂) via LC-MS/MS .
- Toxicology : Conduct 28-day repeat-dose studies in rats, monitoring liver enzymes (ALT/AST) and renal function (creatinine) .
- Efficacy models : Use xenograft mice models to assess tumor growth inhibition (e.g., ≥50% reduction at 20 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
